molecular formula C15H21ClN2O5 B4004267 1-[2-(2-Chloro-5-methylphenoxy)ethyl]piperazine;oxalic acid

1-[2-(2-Chloro-5-methylphenoxy)ethyl]piperazine;oxalic acid

Cat. No.: B4004267
M. Wt: 344.79 g/mol
InChI Key: VNUVWYZBQRWUNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(2-Chloro-5-methylphenoxy)ethyl]piperazine;oxalic acid is a chemical compound with the molecular formula C13H19ClN2O. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The compound is characterized by the presence of a 2-chloro-5-methylphenoxy group attached to the piperazine ring through an ethyl linker. This compound is often used in scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-[2-(2-Chloro-5-methylphenoxy)ethyl]piperazine;oxalic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-chloro-5-methylphenol and piperazine.

    Reaction Conditions: The 2-chloro-5-methylphenol is reacted with ethylene oxide to form 2-(2-chloro-5-methylphenoxy)ethanol. This intermediate is then reacted with piperazine under basic conditions to yield 1-[2-(2-chloro-5-methylphenoxy)ethyl]piperazine.

    Oxalic Acid Addition: Finally, oxalic acid is added to the reaction mixture to form the oxalate salt of the compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-[2-(2-Chloro-5-methylphenoxy)ethyl]piperazine;oxalic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the phenoxy group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The oxalate salt can be hydrolyzed under acidic or basic conditions to yield the free base form of the compound.

Scientific Research Applications

1-[2-(2-Chloro-5-methylphenoxy)ethyl]piperazine;oxalic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is used in studies involving the modulation of biological pathways and the investigation of its effects on cellular processes.

    Medicine: Research is being conducted to explore its potential therapeutic applications, including its use as a precursor for the development of pharmaceutical agents.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-[2-(2-Chloro-5-methylphenoxy)ethyl]piperazine;oxalic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-[2-(2-Chloro-5-methylphenoxy)ethyl]piperazine;oxalic acid can be compared with other similar compounds, such as:

    2-Chloro-5-methylphenol: A precursor in the synthesis of the compound, known for its antimicrobial properties.

    Piperazine: The parent compound, widely used in the pharmaceutical industry as an anthelmintic agent.

    1-[2-(2-Chloro-5-methylphenoxy)ethoxy]ethyl]-4-methylpiperidine: A structurally similar compound with different pharmacological properties.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to other related compounds.

Properties

IUPAC Name

1-[2-(2-chloro-5-methylphenoxy)ethyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O.C2H2O4/c1-11-2-3-12(14)13(10-11)17-9-8-16-6-4-15-5-7-16;3-1(4)2(5)6/h2-3,10,15H,4-9H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNUVWYZBQRWUNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OCCN2CCNCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[2-(2-Chloro-5-methylphenoxy)ethyl]piperazine;oxalic acid
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1-[2-(2-Chloro-5-methylphenoxy)ethyl]piperazine;oxalic acid
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1-[2-(2-Chloro-5-methylphenoxy)ethyl]piperazine;oxalic acid

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